molecular formula C25H20ClNO5 B3478294 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide

Cat. No.: B3478294
M. Wt: 449.9 g/mol
InChI Key: NAZVPYMHFHKCBJ-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide: is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a chromen-4-one core, and an ethylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-4-one structure. The chlorophenoxy group is then introduced via a nucleophilic substitution reaction using 2-chlorophenol and a suitable leaving group. The final step involves the coupling of the chromen-4-one derivative with 2-ethylphenylacetamide through an esterification or amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity. Purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide moieties, leading to the formation of quinones and N-oxides, respectively.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinones and N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromen-4-one derivatives with potential biological activities.

Biology: In biological research, it is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. It is also studied for its ability to modulate various biological pathways.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in oxidative stress by binding to their active sites, thereby preventing the formation of reactive oxygen species (ROS). Additionally, it can modulate signaling pathways related to inflammation and cell proliferation by interacting with specific receptors and transcription factors.

Comparison with Similar Compounds

  • 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide
  • 2-[3-(2-fluorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide
  • 2-[3-(2-methylphenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide

Comparison: Compared to its analogs, 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the chlorine atom can modulate the compound’s reactivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO5/c1-2-16-7-3-5-9-20(16)27-24(28)15-30-17-11-12-18-22(13-17)31-14-23(25(18)29)32-21-10-6-4-8-19(21)26/h3-14H,2,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZVPYMHFHKCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide
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2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide
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2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide
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2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide

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